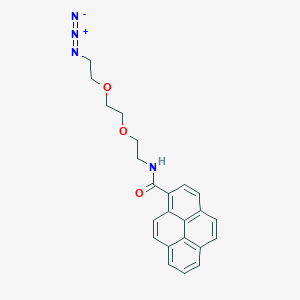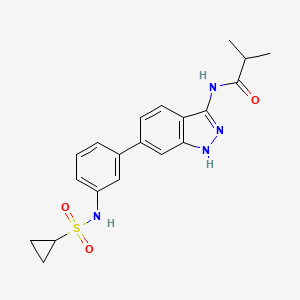![molecular formula C24H16FNO9 B1193661 4-[3-(3-Carboxy-1-hydroxy-3-oxoprop-1-enyl)-1-[(4-fluorophenyl)methyl]-4-oxoquinolin-6-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B1193661.png)
4-[3-(3-Carboxy-1-hydroxy-3-oxoprop-1-enyl)-1-[(4-fluorophenyl)methyl]-4-oxoquinolin-6-yl]-4-hydroxy-2-oxobut-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RDS-1997 is a novel HIV-1 Integrase Inhibitor.
Aplicaciones Científicas De Investigación
Neuroprotective Agents
A study by Drysdale et al. (2000) described the synthesis of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, closely related to the specified compound, as potent inhibitors of the kynurenine-3-hydroxylase enzyme. These inhibitors have been identified as potential neuroprotective agents due to their ability to prevent the increase in interferon-gamma-induced synthesis of quinolinic acid in human peripheral blood monocyte-derived macrophages (Drysdale, Hind, Jansen, & Reinhard, 2000).
Antibacterial Activity
Miyamoto et al. (1990) synthesized a series of 4-oxoquinoline-3-carboxylic acids, structurally similar to the compound , and tested them for antibacterial activity. They found that these compounds exhibited highly potent antibacterial activity against both gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa (Miyamoto, Ueda, Otsuka, Aki, Tamaoka, Tominaga, & Nakagawa, 1990).
Analgesic and Antimicrobial Properties
Oleshchuk et al. (2019) explored the biological activity of 4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic acid derivatives, revealing their analgesic and antibacterial properties. This study suggests a potential application of similar compounds in pain relief and infection control (Oleshchuk, Shulgau, Seilkhanov, Vasilchenko, Talipov, & Kulakov, 2019).
Synthesis and Characterization of Complexes
Ferenc et al. (2017) conducted a study on complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various metal ions. This research provides insights into the synthesis and physical properties of such complexes, highlighting their potential in various scientific applications, particularly in materials science (Ferenc, Sadowski, Tarasiuk, Cristóvão, Osypiuk, & Sarzyński, 2017).
Antitubercular and Antitumor Activity
Ukrainets et al. (2002) synthesized 4-hydroxy-2-oxoquinoline-3-carboxylic acid derivatives and evaluated their antitubercular, anti-HIV, and antitumor activities. This study underlines the potential of such compounds in the development of new therapeutic agents for treating tuberculosis, HIV, and cancer (Ukrainets, Amer, Bezuglyǐ, Gorokhova, Sidorenko, & Turov, 2002).
Propiedades
Nombre del producto |
4-[3-(3-Carboxy-1-hydroxy-3-oxoprop-1-enyl)-1-[(4-fluorophenyl)methyl]-4-oxoquinolin-6-yl]-4-hydroxy-2-oxobut-3-enoic acid |
|---|---|
Fórmula molecular |
C24H16FNO9 |
Peso molecular |
481.3884 |
Nombre IUPAC |
(2Z,2'Z)-4,4'-(1-(4-Fluorobenzyl)-4-oxo-1,4-dihydroquinoline-3,6-diyl)bis(2-hydroxy-4-oxobut-2-enoic acid) |
InChI |
InChI=1S/C24H16FNO9/c25-14-4-1-12(2-5-14)10-26-11-16(19(28)9-21(30)24(34)35)22(31)15-7-13(3-6-17(15)26)18(27)8-20(29)23(32)33/h1-9,11,29-30H,10H2,(H,32,33)(H,34,35)/b20-8-,21-9- |
Clave InChI |
DOZOEVMWLCTNJB-OJRZISNZSA-N |
SMILES |
O=C1C(C(/C=C(O)/C(O)=O)=O)=CN(CC2=CC=C(F)C=C2)C3=C1C=C(C(/C=C(O)/C(O)=O)=O)C=C3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
RDS-1997; RDS 1997; RDS1997 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-methoxy-5-[(5,6,7-trimethoxy-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]phenyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate](/img/structure/B1193597.png)
![(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane](/img/structure/B1193598.png)